Product packaging for Boc-ala-ile-OH(Cat. No.:)

Boc-ala-ile-OH

Cat. No.: B13802430
M. Wt: 302.37 g/mol
InChI Key: ZBRYNVRGKDKHJB-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-ala-ile-OH is a protected dipeptide building block with the molecular formula C14H26N2O5 and a molecular weight of 302.37 g/mol . It is specifically designed for use in peptide synthesis, where the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the N-terminus, allowing for controlled and sequential peptide chain elongation . This compound is characterized by high purity, making it a critical reagent in solid-phase and solution-phase peptide synthesis methodologies for the production of novel peptides and biomaterials . While detailed studies on its self-assembly are limited, research on analogous protected dipeptides demonstrates that such compounds can form organized microstructures, suggesting potential applications in the development of advanced biomaterials and microtechnology . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N2O5 B13802430 Boc-ala-ile-OH

Properties

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C14H26N2O5/c1-7-8(2)10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t8-,9-,10-/m0/s1

InChI Key

ZBRYNVRGKDKHJB-GUBZILKMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Peptide Coupling via Carbodiimide-Mediated Activation

This classical method involves:

  • Starting from Boc-alanine (N-(tert-butoxycarbonyl)-L-alanine), commercially available or synthesized by Boc protection of L-alanine.
  • Activation of Boc-alanine’s carboxyl group using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
  • Coupling with isoleucine methyl ester hydrochloride (Ile-OMe·HCl) or Boc-isoleucine, depending on the synthetic scheme.
  • Use of additives such as 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole derivatives to suppress racemization and improve yield.
  • After coupling, saponification (alkaline hydrolysis) of the methyl ester to yield the free acid this compound.

Typical reaction conditions:

Step Reagents/Conditions Notes
Boc protection Boc2O, base (e.g., NaHCO3), aqueous-organic solvent To prepare Boc-alanine if not commercially available
Activation DCC or EDC·HCl, HOBt, dichloromethane (DCM), 0–25°C Carbodiimide activates carboxyl group
Coupling Boc-alanine + Ile-OMe·HCl or Boc-Ile, base (e.g., N-methylmorpholine) Stirring 12–24 h, ice bath or room temp
Ester hydrolysis NaOH aqueous or methanolic solution, room temp Converts ester to free acid
Purification Extraction, washing, drying, recrystallization To isolate pure this compound

This method is supported by the general peptide synthesis literature and exemplified in related dipeptide syntheses such as Boc-alanyl-leucine derivatives.

Segment Condensation Approach in Solution Phase Peptide Synthesis

Recent research on tripeptides and longer peptides containing this compound fragments employs segment condensation, where protected amino acid fragments are synthesized separately and then coupled in solution.

  • Boc-alanine is coupled with isoleucine methyl ester or Boc-isoleucine to form Boc-ala-ile-OMe.
  • The methyl ester is hydrolyzed to yield this compound.
  • Coupling agents such as HBTU/HOBt or EDC/HOBt are preferred for higher efficiency and reduced racemization.
  • Deprotection steps (Boc removal) are performed later in the peptide assembly.

This method has been demonstrated in the synthesis of lipovelutibol peptides, where Boc-ala-ile-Leu tripeptides were synthesized as intermediates.

Detailed Reaction Scheme Example for this compound Preparation

Step Reaction Description Reagents/Conditions Outcome/Product
1 Boc protection of L-alanine Boc2O, NaHCO3, aqueous-organic solvent Boc-L-alanine (Boc-Ala-OH)
2 Preparation of isoleucine methyl ester Isoleucine, methanol, acid catalyst Isoleucine methyl ester (Ile-OMe)
3 Activation and coupling Boc-Ala-OH + Ile-OMe·HCl, EDC·HCl/HOBt, base, DCM, 0–25°C Boc-ala-ile-OMe (protected dipeptide methyl ester)
4 Ester hydrolysis to free acid NaOH (aqueous or methanolic), room temp This compound (free acid)
5 Purification Extraction, washing, drying, recrystallization Pure this compound

Analytical and Purification Techniques

  • Purity assessment: High-performance liquid chromatography (HPLC) is used to confirm purity and monitor reaction progress.
  • Structural confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C) and Mass Spectrometry (MS) confirm the structure of this compound.
  • Recrystallization: Typical solvents include ethyl acetate, hexane, or mixtures to obtain crystalline product.
  • Yield: Reported yields for similar dipeptide preparations range from 70% to 90% depending on reaction conditions and purification methods.

Research Outcomes and Optimization Notes

  • The choice of coupling agent significantly affects yield and racemization. EDC·HCl with HOBt or HBTU/HOBt combinations are preferred for higher yields and stereochemical integrity.
  • Hydrolysis conditions must be carefully controlled to avoid Boc group removal or peptide bond cleavage.
  • Segment condensation in solution phase allows modular synthesis of longer peptides containing this compound fragments with good overall yields and manageable purification steps.
  • Boc protection provides stability under neutral and basic conditions but is readily removed by trifluoroacetic acid (TFA) in dichloromethane when needed.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Boc protection Boc2O, NaHCO3, aqueous-organic solvent, 0–25°C Standard protection of amino group
Coupling agent DCC, EDC·HCl, HBTU with HOBt EDC·HCl/HOBt preferred for less racemization
Solvent Dichloromethane (DCM), DMF DCM common for coupling reactions
Base N-methylmorpholine (NMM), triethylamine Neutralizes HCl from amino acid esters
Ester hydrolysis NaOH aqueous or methanolic, room temperature Converts methyl ester to acid
Reaction time 12–24 hours for coupling Overnight stirring typical
Purification Extraction, washing with NaHCO3, HCl, brine Removes impurities and byproducts
Yield 70–90% Depends on reagent quality and conditions

Chemical Reactions Analysis

Types of Reactions

Boc-ala-ile-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.

    Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Peptide Synthesis

Boc-Ala-Ile-OH serves as a protective group in peptide synthesis. It allows for selective reactions during the assembly of complex peptide structures. The use of protective groups is crucial in synthesizing peptides because they prevent unwanted reactions at specific functional groups, enabling the controlled formation of desired products.

Case Study: Dipeptide Synthesis

In a study involving the synthesis of dipeptides, this compound was coupled with various coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting dipeptides demonstrated enhanced yields and purity due to the efficiency of the Boc protection strategy .

Pharmaceutical Development

The compound plays a significant role in the development of peptide-based drugs . Its ability to enhance the stability and bioavailability of therapeutic peptides is vital for effective treatment outcomes. By protecting amino acids during synthesis, researchers can create more stable peptide formulations that resist degradation in biological environments.

Case Study: Therapeutic Peptides

Research has shown that incorporating this compound into therapeutic peptides can lead to improved pharmacokinetics. For instance, modified peptides exhibited longer half-lives and increased efficacy in targeting specific biological pathways, making them promising candidates for drug development .

Biotechnology Applications

In biotechnology, this compound is utilized in the production of recombinant proteins . It aids in designing proteins with specific functionalities, which are essential for applications in diagnostics and therapeutics.

Case Study: Protein Engineering

A study focused on engineering proteins for diagnostic purposes highlighted the use of this compound as a building block for creating fusion proteins. These proteins demonstrated enhanced binding affinities and specificity towards target analytes, showcasing the utility of Boc-protected amino acids in biotechnological advancements .

Research on Protein Interactions

This compound is employed in studies examining protein-protein interactions . Understanding these interactions is crucial for elucidating biological processes and disease mechanisms.

Case Study: Interaction Studies

In a comprehensive analysis of protein interactions, this compound was used to label peptides that interact with specific proteins. This labeling allowed researchers to track interactions in real-time, providing insights into cellular signaling pathways and potential therapeutic targets .

Custom Synthesis Services

Many chemical suppliers offer this compound for custom synthesis services. This flexibility enables researchers to modify compounds according to their specific project requirements, facilitating innovative approaches in research.

Market Availability

Companies like Sigma-Aldrich provide this compound with high purity levels (99%) for research applications. This availability supports diverse scientific inquiries and development projects across various fields .

Mechanism of Action

The mechanism of action of Boc-ala-ile-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of alanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to extend the peptide chain. The molecular targets and pathways involved are related to the specific peptides and proteins being synthesized .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Boc-Ala-OH
  • Structure : Single Boc-protected alanine.
  • Molecular Formula: C₈H₁₅NO₄; MW: 189.2 .
  • Role : Fundamental building block in peptide synthesis. Unlike Boc-Ala-Ile-OH, it lacks the dipeptide structure and chromophore coupling capability.
  • Applications: Used as a starting material for longer peptides or modified amino acids .
b) Boc-β-tBu-Ala-OH
  • Structure : Boc-protected alanine with a β-tert-butyl group.
  • Molecular Formula: Not explicitly stated; MW: 245.32 .
  • Key Differences: The β-tBu group enhances steric hindrance and stability compared to this compound. It is non-toxic and environmentally stable, suitable for pharmaceutical applications .
c) Boc-N-Me-Ala-OH
  • Structure : Boc-protected N-methyl alanine.
  • Molecular Formula: C₉H₁₇NO₄; MW: 203.24 .
  • Key Differences : N-methylation reduces hydrogen-bonding capacity, making it useful in peptidomimetics to improve metabolic stability and membrane permeability .
d) Boc-Ala-Ala-OH
  • Structure : Boc-protected alanine-alanine dipeptide.
  • Molecular Formula : C₁₁H₂₀N₂O₅; MW : 260.3 .
  • Key Differences : Shorter dipeptide chain compared to this compound. Lacks the hydrophobic isoleucine side chain, affecting self-assembly behavior .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight Protection Group Key Features Applications References
This compound C₁₄H₂₆N₂O₅ ~302.4* Boc Dipeptide with Ile side chain; used in chromophore coupling. Supramolecular chemistry, peptide synthesis
Boc-Ala-OH C₈H₁₅NO₄ 189.2 Boc Single amino acid; no peptide bond. Peptide synthesis
Boc-β-tBu-Ala-OH - 245.32 Boc, β-tBu Enhanced steric protection; non-toxic. Pharmaceutical intermediates
Boc-N-Me-Ala-OH C₉H₁₇NO₄ 203.24 Boc, N-Me Reduced hydrogen bonding; improved stability. Peptidomimetics
Boc-Ala-Ala-OH C₁₁H₂₀N₂O₅ 260.3 Boc Homodimeric dipeptide; lacks hydrophobic residues. Model peptide studies

*Calculated based on Boc-Ala-OH (189.2) + Ile (131.17) - H₂O (18.02).

Biological Activity

Boc-ala-ile-OH, a compound featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino acid alanine (Ala) and isoleucine (Ile), is significant in the realm of peptide synthesis and biological activity. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of Boc-protected amino acids using standard peptide synthesis techniques. The process can be summarized as follows:

  • Preparation of Boc-Amino Acids : Boc-protected alanine and isoleucine are prepared.
  • Coupling Reaction : The amino acids are coupled using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like pyridine.
  • Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid.

Biological Activity

This compound exhibits a range of biological activities, primarily due to its structural properties that allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that peptides containing this compound exhibit antimicrobial properties. For instance, studies have shown that related peptides demonstrate effectiveness against pathogenic fungi and bacteria, suggesting potential applications in treating infections .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .

Case Studies

Several case studies highlight the biological activity and potential applications of this compound and its derivatives:

  • Antifungal Studies : A study synthesized a cyclic tetrapeptide incorporating this compound, which exhibited antifungal activity against dermatophytes. The results indicated a significant reduction in fungal growth at specific concentrations .
  • Cytotoxicity Assays : In another investigation, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain modifications to the peptide structure enhanced its cytotoxic effects, warranting further exploration into structure-activity relationships .
  • Anthelmintic Activity : Research has demonstrated that peptides similar to this compound possess anthelmintic properties, effectively targeting parasitic worms. This opens avenues for developing new treatments for helminth infections .

Data Tables

Activity Type Observed Effect Reference
AntimicrobialEffective against pathogenic fungi
CytotoxicitySelective towards cancer cells
AnthelminticEffective against parasitic worms

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